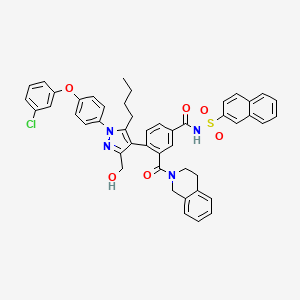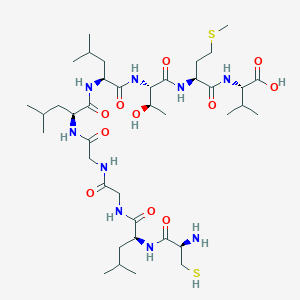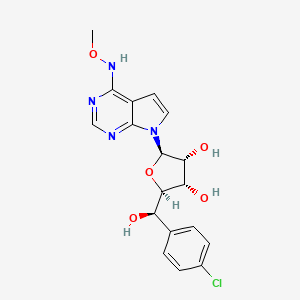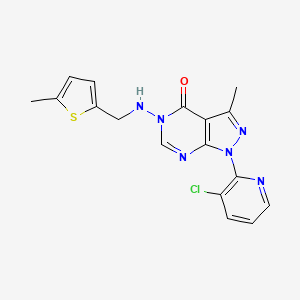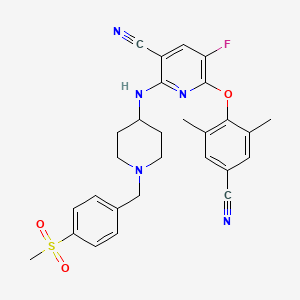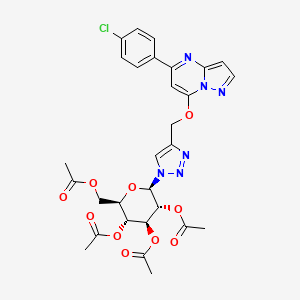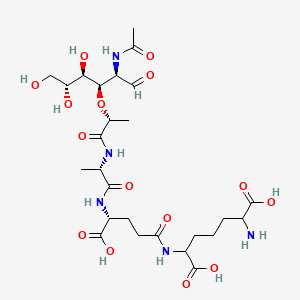
M-TriDAP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
M-TriDAP, also known as MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid, is a peptidoglycan degradation product predominantly found in Gram-negative bacteria. It is recognized by the intracellular sensors NOD1 (CARD4) and, to a lesser extent, NOD2 (CARD15). Recognition of this compound by these sensors induces a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines such as TNF-α and IL-6 .
准备方法
M-TriDAP is chemically synthesized and provided as a lyophilized powder. The preparation involves dissolving 1 mg of this compound in 1.5 ml of endotoxin-free water, followed by vortexing until completely dissolved. The working concentrations for activation of NOD1 and NOD2 range from 100 ng/ml to 10 µg/ml . Industrial production methods typically involve the synthesis of MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid through a series of chemical reactions that ensure the purity and stability of the compound.
化学反应分析
M-TriDAP undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.
Common Reagents and Conditions: Typical reagents include acids and bases for pH adjustments, and the reactions are often carried out under controlled temperature and pressure conditions.
Major Products: The primary products formed from these reactions are derivatives of this compound that retain its core structure but have modified functional groups.
科学研究应用
M-TriDAP has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptidoglycan degradation and synthesis.
Biology: this compound is utilized to investigate the role of NOD1 and NOD2 in immune responses, particularly in the context of bacterial infections.
Medicine: Research has shown that this compound can modulate immune responses, making it a potential candidate for developing new immunotherapies.
Industry: This compound is used in the development of diagnostic tools and assays to detect bacterial infections
作用机制
The mechanism of action of M-TriDAP involves its recognition by the intracellular sensors NOD1 and NOD2. Upon recognition, a signaling cascade is initiated, involving the serine/threonine kinase RIP2 (RICK, CARDIAK), which interacts with IKK. This interaction leads to the activation of NF-κB, resulting in the production of inflammatory cytokines such as TNF-α and IL-6 .
相似化合物的比较
M-TriDAP is unique due to its dual recognition by both NOD1 and NOD2 sensors. Similar compounds include:
Muramyl Dipeptide (MDP): Recognized primarily by NOD2.
Tri-DAP: Recognized primarily by NOD1.
属性
分子式 |
C26H43N5O15 |
|---|---|
分子量 |
665.6 g/mol |
IUPAC 名称 |
2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminoheptanedioic acid |
InChI |
InChI=1S/C26H43N5O15/c1-11(28-23(39)12(2)46-21(20(37)18(35)10-33)17(9-32)29-13(3)34)22(38)31-16(26(44)45)7-8-19(36)30-15(25(42)43)6-4-5-14(27)24(40)41/h9,11-12,14-18,20-21,33,35,37H,4-8,10,27H2,1-3H3,(H,28,39)(H,29,34)(H,30,36)(H,31,38)(H,40,41)(H,42,43)(H,44,45)/t11-,12+,14?,15?,16+,17-,18+,20+,21+/m0/s1 |
InChI 键 |
VMWCJJZYTQZDJQ-IWAOCOHZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
规范 SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

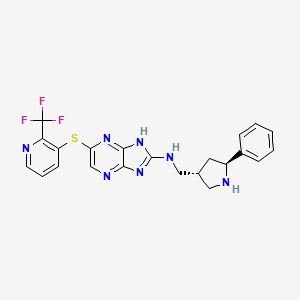
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

